N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, a hydroxyl group, and a methoxy group attached to a benzenesulfonamide framework, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide typically involves the bromination of a precursor compound followed by sulfonamide formation. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst such as osmium(VIII) oxide . The reaction is carried out in an acidic medium with a constant ionic strength .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as fluorine or chlorine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium fluoride (NaF) or sodium chloride (NaCl) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydroxy compound.
Substitution: Formation of fluorinated or chlorinated derivatives.
Scientific Research Applications
N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The bromine and hydroxyl groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromo-4-hydroxyphenyl)-4-fluorobenzenesulfonamide
- N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide
Uniqueness
N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
IUPAC Name |
N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4S/c1-19-10-3-5-11(6-4-10)20(17,18)15-9-2-7-13(16)12(14)8-9/h2-8,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLGGQWIEZSHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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